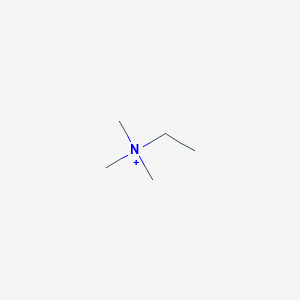

Ethyltrimethylammonium

描述

Structure

3D Structure

属性

CAS 编号 |

15302-88-2 |

|---|---|

分子式 |

C5H14N+ |

分子量 |

88.17 g/mol |

IUPAC 名称 |

ethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14N/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |

InChI 键 |

YOMFVLRTMZWACQ-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)C |

规范 SMILES |

CC[N+](C)(C)C |

其他CAS编号 |

15302-88-2 |

相关CAS编号 |

2650-77-3 (bromide) 27697-51-4 (chloride) 30382-83-3 (hydroxide) 51-93-4 (iodide) |

同义词 |

ethyltrimethylammonium TMEA chloride trimethylethylammonium trimethylethylammonium acetate trimethylethylammonium bromide trimethylethylammonium chloride trimethylethylammonium hydroxide trimethylethylammonium iodide trimethylethylammonium sulfite (1:1) |

产品来源 |

United States |

Foundational & Exploratory

Ethyltrimethylammonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium chloride (ETAC), a quaternary ammonium compound (QAC), possesses a unique combination of properties that make it a compound of interest in various scientific and industrial applications. Its structure, featuring a central positively charged nitrogen atom bonded to three methyl groups and one ethyl group, imparts surfactant and antimicrobial characteristics.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound chloride, detailed experimental protocols for its synthesis and characterization, and a visualization of its antimicrobial mechanism. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of this compound chloride are summarized below. It is important to note that while some data are readily available, specific experimental values for properties such as boiling point and vapor pressure are not consistently reported in the literature.

Table 1: General and Physical Properties of this compound Chloride

| Property | Value | Source(s) |

| Molecular Formula | C5H14ClN | [1] |

| Molecular Weight | 123.62 g/mol | [1] |

| CAS Number | 27697-51-4 | [1] |

| Appearance | White crystals | [2] |

| Melting Point | 200 °C | [2] |

| Boiling Point | Data not available | [3] |

| Density | 1.0 g/cm³ | [2] |

| Vapor Pressure | Data not available | [3] |

Table 2: Solubility and Partition Coefficient of this compound Chloride

| Property | Value/Description | Source(s) |

| Solubility in Water | Water soluble; Highly soluble | [2][4] |

| Solubility in Organic Solvents | Soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Moderate to low solubility in solvents of intermediate polarity (e.g., acetone). | [4][5] |

| LogP (Octanol-Water Partition Coefficient) | -2.2835 | [3] |

Table 3: Acid-Base Properties of this compound Chloride

| Property | Value/Description | Source(s) |

| pKa | Not applicable (quaternary ammonium salt with no acidic proton) | N/A |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound chloride and the determination of its key physicochemical properties. These protocols are adapted from established methods for quaternary ammonium compounds.

Synthesis of this compound Chloride via Direct Alkylation

This protocol describes the synthesis of this compound chloride from trimethylamine and an ethylating agent, such as ethyl chloride.[1]

Materials:

-

Trimethylamine (solution in a suitable solvent, e.g., water or ethanol)

-

Ethyl chloride (gas or liquid)

-

Anhydrous acetone

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve trimethylamine in anhydrous acetone in the round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly bubble ethyl chloride gas through the solution or add liquid ethyl chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for several hours to ensure the reaction proceeds to completion.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound chloride under vacuum.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Materials:

-

This compound chloride sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound chloride sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

A general method for determining the solubility of a quaternary ammonium salt in various solvents is the isothermal equilibrium method.

Materials:

-

This compound chloride

-

Selected solvents (e.g., water, ethanol, acetone)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer at a constant temperature

-

Analytical balance

-

Centrifuge

-

Syringe filters

Procedure:

-

Add an excess amount of this compound chloride to a known volume or mass of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Determine the concentration of this compound chloride in the supernatant using a suitable analytical method, such as gravimetric analysis (evaporation of the solvent) or a quantitative analytical technique like potentiometric titration.[6][7]

-

Calculate the solubility in g/100 mL or other appropriate units.

Potentiometric Titration for Quantification

This method can be used for the quantitative analysis of this compound chloride, for example, in determining its concentration in a solution for solubility studies.[6][7]

Materials:

-

This compound chloride solution

-

Standardized sodium lauryl sulfate (SLS) solution (anionic surfactant)

-

Potentiometric titrator with an ion-selective electrode (surfactant or nitrate electrode) and a reference electrode (e.g., Ag/AgCl).

-

pH meter and buffer solutions

Procedure:

-

Pipette a known volume of the this compound chloride solution into a beaker.

-

If necessary, adjust the pH of the solution according to the electrode manufacturer's recommendations.

-

Immerse the ion-selective and reference electrodes in the solution.

-

Titrate the solution with the standardized SLS solution, recording the potential (mV) as a function of the titrant volume.

-

The endpoint of the titration is determined from the inflection point of the titration curve.

-

Calculate the concentration of this compound chloride based on the volume of SLS solution required to reach the endpoint.

Antimicrobial Mechanism of Action

This compound chloride, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[1][8] The positively charged nitrogen atom is key to this mechanism.

The general mechanism involves the following steps:

-

Adsorption: The cationic head of the this compound chloride molecule is electrostatically attracted to the negatively charged components of the microbial cell surface.

-

Penetration: The hydrophobic ethyl and methyl groups facilitate the penetration of the molecule into the lipid bilayer of the cell membrane.

-

Membrane Disruption: The insertion of the QAC molecules disrupts the ordered structure of the cell membrane, leading to increased permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Cell Death: The loss of cellular integrity and essential components ultimately leads to cell death.

Applications in Research and Drug Development

The properties of this compound chloride make it a valuable compound in several areas of research and development:

-

Antimicrobial Agent: It is effective against a broad spectrum of bacteria and fungi, making it a candidate for use in disinfectants and antiseptics.[1]

-

Surfactant: Its amphiphilic nature allows it to be used as a surfactant in various formulations.[1]

-

Polymer Chemistry: It can serve as a monomer in the synthesis of cationic polymers and hydrogels for applications in drug delivery and biomaterials.[1]

Conclusion

This compound chloride is a quaternary ammonium compound with distinct physicochemical properties that underpin its utility as an antimicrobial agent and surfactant. While a comprehensive set of experimentally determined properties is not fully available in the public domain, this guide provides the core known data, adaptable experimental protocols, and a clear visualization of its mechanism of action to support researchers, scientists, and drug development professionals in their work with this compound. Further experimental validation of some of its physical properties is warranted to build a more complete profile.

References

- 1. Buy this compound chloride | 27697-51-4 [smolecule.com]

- 2. tradeindia.com [tradeindia.com]

- 3. m.molbase.com [m.molbase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of the Ethyltrimethylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The ethyltrimethylammonium cation, with the chemical formula C5H14N+, is a positively charged organic ion. It consists of a central nitrogen atom bonded to three methyl groups and one ethyl group, resulting in a tetrahedral geometry around the nitrogen. This structure imparts unique properties to its salts, such as high water solubility and utility as phase-transfer catalysts.[1][2][3] Understanding the precise molecular dimensions and electronic distribution of this cation is crucial for its application in designing novel synthetic routes and functional materials.

Molecular Structure

The this compound cation possesses a quaternary ammonium core, where the central nitrogen atom is sp3 hybridized, leading to a tetrahedral arrangement of its four alkyl substituents. The IUPAC name for this cation is ethyl(trimethyl)azanium.[4]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound cation is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H14N+ | [4] |

| Molecular Weight | 88.17 g/mol | [4] |

| IUPAC Name | ethyl(trimethyl)azanium | [4] |

| CAS Registry Number | 15302-88-2 (parent cation) | [4] |

Experimental Data

While a specific crystallographic information file (CIF) for a simple salt of the this compound cation could not be retrieved from the Crystallography Open Database (COD) or Cambridge Structural Database (CSD) through direct searches, structural parameters can be inferred from computational models and data from closely related quaternary ammonium salts. The following table provides predicted bond lengths and angles based on computational chemistry.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (methyl) | ~1.49 - 1.51 | |

| C-N (ethyl) | ~1.52 - 1.54 | |

| C-C (ethyl) | ~1.53 - 1.55 | |

| C-H | ~1.09 - 1.10 | |

| Bond Angles (°) | ||

| C-N-C | ~109.5 |

Note: These values are typical for quaternary ammonium cations and are based on computational models and data from similar crystal structures. Experimental values may vary slightly.

Experimental Protocols

Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide via the Menschutkin reaction, a classic method for preparing quaternary ammonium salts.

Materials:

-

Trimethylamine (solution in a suitable solvent, e.g., ethanol)

-

Ethyl iodide

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a solution of trimethylamine in the chosen solvent.

-

Cool the flask in an ice bath.

-

Slowly add ethyl iodide to the stirred solution using a dropping funnel. An exothermic reaction will occur, leading to the precipitation of a white solid.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (as monitored by TLC or NMR).

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound iodide.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound cation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D2O, DMSO-d6)

Procedure:

-

Dissolve a small amount of the synthesized this compound salt in a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Data (in D₂O):

-

A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).

-

A quartet corresponding to the methylene protons of the ethyl group (~3.2 ppm).

-

A singlet corresponding to the protons of the three methyl groups (~3.0 ppm).

Expected ¹³C NMR Spectral Data (in D₂O):

-

A signal for the methyl carbon of the ethyl group (~8 ppm).

-

A signal for the methylene carbon of the ethyl group (~65 ppm).

-

A signal for the carbons of the three methyl groups (~54 ppm).[5][6]

Visualizations

Synthesis of this compound Halide

References

- 1. Trimethylethylammonium bromide | C5H14BrN | CID 75856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Buy this compound chloride | 27697-51-4 [smolecule.com]

- 4. This compound | C5H14N+ | CID 33993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Solubility of Ethyltrimethylammonium Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyltrimethylammonium salts, a class of quaternary ammonium compounds, are utilized in a variety of applications, including as phase-transfer catalysts, electrolytes, and biocides. Their efficacy in these roles is fundamentally linked to their solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound salts. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document emphasizes the experimental protocols necessary for determining these values in a laboratory setting. Furthermore, it details the antimicrobial mechanism of action of quaternary ammonium compounds, a key application area, and provides a visual representation of this process.

Solubility of this compound Salts

This compound salts are ionic compounds, and their solubility is largely dictated by the polarity of the solvent. The general principle of "like dissolves like" is a useful starting point for predicting their solubility.

Qualitative Solubility Profile:

-

High Solubility: These salts are typically highly soluble in polar protic solvents such as water, ethanol, and methanol. They also tend to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The polarity of these solvents allows for effective solvation of the this compound cation and its corresponding anion through ion-dipole interactions.

-

Moderate to Low Solubility: In organic solvents of intermediate polarity, such as acetone and acetonitrile, the solubility of this compound salts is expected to be moderate to low.

-

Insoluble or Sparingly Soluble: Nonpolar solvents like hexane, toluene, and diethyl ether are generally poor solvents for these ionic salts, resulting in insolubility or very low solubility.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant lack of specific, quantitative solubility data for this compound salts (chloride, bromide, iodide) in a wide range of organic solvents. While qualitative descriptions are available, precise numerical values are not consistently reported. This data gap highlights the necessity for experimental determination of solubility for applications requiring precise concentrations.

To facilitate this, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound Salts in Organic Solvents

| This compound Salt | Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| This compound Chloride | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| This compound Bromide | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| This compound Iodide | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method coupled with gravimetric analysis is a robust and widely accepted technique.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the salt in the chosen solvent at a constant temperature.

Materials:

-

This compound salt (dried)

-

Organic solvent of interest (analytical grade)

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Analytical balance

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the dried this compound salt to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the salt and solvent system. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved salt remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, dry container. The filter should also be pre-warmed to the experimental temperature.

-

Gravimetric Analysis for Concentration Determination

This method determines the mass of the dissolved salt by evaporating the solvent.

Procedure:

-

Weighing the Solution:

-

Accurately weigh the container with the filtered solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the salt. The oven temperature should be above the boiling point of the solvent but well below the decomposition temperature of the salt. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

-

Drying and Final Weighing:

-

Once the solvent has completely evaporated, dry the container with the salt residue to a constant weight in the oven.

-

Cool the container in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

Record the final constant weight of the container with the dried salt residue.

-

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 g of solvent) = [ (Mass of residue) / (Mass of solvent) ] * 100

Where:

-

Mass of residue = (Final weight of container with residue) - (Weight of empty container)

-

Mass of solvent = (Weight of container with solution) - (Final weight of container with residue)

Antimicrobial Mechanism of Action

Quaternary ammonium compounds, including this compound salts, are widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of the bacterial cell membrane.

The positively charged this compound cation is initially attracted to the negatively charged components of the bacterial cell surface. The hydrophobic ethyl and methyl groups then intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structure and integrity, leading to a loss of membrane potential and increased permeability. The uncontrolled leakage of essential intracellular components, such as ions, metabolites, RNA, and proteins, ultimately results in metabolic dysfunction and cell death.

Conclusion

While this compound salts are valuable compounds in various scientific and industrial fields, a comprehensive, publicly available dataset of their solubility in organic solvents is currently lacking. This guide provides the qualitative understanding and, more importantly, the detailed experimental framework necessary for researchers to determine these critical parameters. The provided protocol for the isothermal shake-flask method with gravimetric analysis offers a reliable means to generate the quantitative data required for optimizing reaction conditions, formulation development, and other applications. Furthermore, the elucidation of the antimicrobial mechanism of action provides insight into a significant application of these salts and highlights the importance of their physicochemical properties in their biological function.

An In-depth Technical Guide to the Biological Activity of Ethyltrimethylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltrimethylammonium (ETA) compounds, a class of quaternary ammonium compounds (QACs), exhibit a diverse range of biological activities. This guide provides a comprehensive technical overview of their primary biological effects, focusing on their antimicrobial and cholinomimetic properties. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing these activities are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and evaluation methodologies.

Introduction

This compound [(

C2H5CH33Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antimicrobial properties. The primary mechanism of action for QACs against microbial cells involves the disruption of the cell membrane's integrity. The cationic headgroup of the ETA compound interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a prominent ETA derivative, [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), against a range of bacterial and fungal species.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | SH1000 | 123 | [1] |

| Staphylococcus aureus (MRSA) | - | 123 | [1] |

| Escherichia coli | - | 370 | [1] |

| Pseudomonas aeruginosa | - | 123 | [1] |

| Bacillus subtilis | - | 123 | [1] |

| Candida albicans | - | 370 | [1] |

| Saccharomyces cerevisiae | - | 370 | [1] |

Note: The data presented is for a derivative of this compound and may not be representative of the core this compound salts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: Prepare a stock solution of the this compound compound. Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental workflow for MIC determination.

Cholinomimetic Activity

This compound compounds are structural analogues of the neurotransmitter acetylcholine (ACh). This structural similarity allows them to interact with cholinergic receptors, namely nicotinic and muscarinic receptors, and potentially inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine.

Interaction with Cholinergic Receptors

The cholinomimetic activity of a compound is characterized by its ability to bind to and activate cholinergic receptors, mimicking the effect of acetylcholine. This activity is quantified by parameters such as the half-maximal effective concentration (EC50) for agonists and the inhibitory constant (Ki) for antagonists.

-

Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the receptor.

-

Alkyl Substituents on Nitrogen: The size of the alkyl groups influences potency. Trimethylammonium is generally optimal for muscarinic activity. Replacing methyl groups with larger alkyl groups, such as ethyl, can decrease activity[3].

Inhibition of Acetylcholinesterase

By binding to the active site of acetylcholinesterase, inhibitors prevent the hydrolysis of acetylcholine, thereby prolonging its presence in the synaptic cleft. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Limited specific IC50 values for simple this compound salts are available. However, studies on related quaternary ammonium compounds suggest they can act as inhibitors of acetylcholinesterase[1].

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the target nicotinic or muscarinic receptor subtype.

-

Radiolabeled ligand (e.g., [³H]-epibatidine for nicotinic receptors, [³H]-N-methylscopolamine for muscarinic receptors).

-

Test compound (this compound salt).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

This colorimetric assay measures the activity of acetylcholinesterase and the inhibitory effect of test compounds.

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine (ATCh) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Test compound (this compound salt).

-

Phosphate buffer (pH 8.0).

-

96-well microtiter plate.

-

Spectrophotometer.

Procedure:

-

Pre-incubation: Pre-incubate the AChE enzyme with various concentrations of the test compound in the phosphate buffer.

-

Initiation of Reaction: Add the substrate (ATCh) and DTNB to the wells to start the reaction. AChE hydrolyzes ATCh to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then calculated.

Cholinergic signaling and points of interaction for ETA compounds.

Structure-Activity Relationships (SAR)

The biological activity of this compound compounds is intrinsically linked to their chemical structure. Key structural features that influence their activity include:

-

The Quaternary Ammonium Headgroup: The permanent positive charge is essential for the initial electrostatic interaction with negatively charged biological membranes (in antimicrobial activity) and the anionic site of cholinergic receptors.

-

The Ethyl Group: The presence of an ethyl group instead of a fourth methyl group (as in tetramethylammonium) can influence the steric fit and hydrophobic interactions within the binding pockets of receptors and enzymes, thereby modulating potency and selectivity.

-

The Counter-ion: While the biological activity is primarily attributed to the this compound cation, the counter-ion (e.g., chloride, bromide, iodide) can affect the compound's physical properties, such as solubility, which can in turn influence its bioavailability and efficacy.

Conclusion

This compound compounds represent a class of molecules with significant, albeit not fully characterized, biological activities. Their antimicrobial properties, particularly in derivative forms, are well-documented and stem from their ability to disrupt microbial cell membranes. Their structural similarity to acetylcholine positions them as potential modulators of the cholinergic system, although more quantitative data on the core ETA structures are needed to fully elucidate their potency and selectivity as cholinomimetic agents and acetylcholinesterase inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the biological potential of this chemical class.

References

A Comprehensive Review of Quaternary Ammonium Salt Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium salts (QASs), also known as quats, are a versatile class of cationic compounds with a broad spectrum of applications across various industries. Their unique molecular structure, featuring a positively charged nitrogen atom bonded to four organic groups, imparts a range of desirable properties, including antimicrobial, surfactant, and catalytic activities. This technical guide provides an in-depth review of the core applications of QASs, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Antimicrobial Applications

QASs are perhaps most well-known for their potent antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2][3] This has led to their widespread use as disinfectants, antiseptics, and preservatives in healthcare, food processing, and consumer products.[3][4]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for QASs involves the disruption of microbial cell membranes.[2][5] The positively charged quaternary nitrogen atom electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids.[2][4] This initial binding is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer, leading to membrane disorganization, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death.[2][5][6]

Quantitative Antimicrobial Efficacy

The antimicrobial activity of QASs is quantified using parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][4] The efficacy of QASs is influenced by factors such as the length of the alkyl chains, with optimal activity generally observed for chains of 12-16 carbons.[2]

| Quaternary Ammonium Salt | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Benzalkonium Chloride (BZK) | Staphylococcus aureus | 1-2 | 2-4 | [3] |

| Benzalkonium Chloride (BZK) | Escherichia coli | 8-16 | 16-32 | [3] |

| Cetylpyridinium Chloride | Candida albicans | 0.5-2 | 1-4 | [3] |

| Compound 5d | S. aureus | 0.49 | 0.98 | [3] |

| Compound 6d | S. aureus | 0.98 | 1.95 | [3] |

| Compound 7d | E. coli | 0.98 | 1.95 | [3] |

| Compound 10d | C. albicans | 0.98 | 1.95 | [3] |

| Compound 13d | P. aeruginosa | 1.95 | 3.91 | [3] |

| Compound 16d | C. mandshurica | 0.98 | 1.95 | [3] |

Note: The data presented is a summary from the cited literature and may vary based on specific experimental conditions.

Experimental Protocols for Antimicrobial Testing

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.[2][7]

-

Serial Dilution of QAS: A stock solution of the QAS is prepared and serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.[2][7]

-

Inoculation: Each well containing the diluted QAS is inoculated with an equal volume of the prepared microbial suspension.[2]

-

Controls: Positive (broth and inoculum, no QAS) and negative (broth only) control wells are included.[2]

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[7]

-

Result Interpretation: The MIC is determined as the lowest concentration of the QAS where no visible turbidity (microbial growth) is observed.[2]

-

Subculturing: Following the MIC determination, an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) is subcultured onto an appropriate agar medium that does not contain the QAS.[1][4]

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.[1]

-

Result Interpretation: The MBC is the lowest concentration of the QAS that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[4]

Surfactant Applications

The amphiphilic nature of QASs, possessing both a hydrophilic cationic head and a hydrophobic alkyl tail, makes them effective surfactants.[8][9] They are widely used in industrial and consumer products such as fabric softeners, hair conditioners, and emulsifiers.[1][10] Gemini surfactants, which contain two QAS moieties linked by a spacer, exhibit superior surface activity compared to their single-chain counterparts.[8][11]

Evaluation of Surfactant Properties

The surfactant properties of QASs can be evaluated through various methods, including tensiometry to measure surface tension and critical micelle concentration (CMC), and contact angle measurements to assess wetting ability.[12]

The concentration of QASs in a formulation can be determined by potentiometric titration. This method involves titrating the cationic QAS with a standard solution of an anionic surfactant, such as sodium lauryl sulfate. The endpoint is detected using an ion-selective electrode.[13][14]

Phase Transfer Catalysis

QASs are extensively used as phase-transfer catalysts (PTCs) in organic synthesis.[15][16] They facilitate reactions between reactants located in two immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.[10][15] This allows for reactions to be carried out under milder conditions with improved yields and selectivity.[14] Commercially important PTCs include benzyltriethylammonium chloride and tetrabutylammonium bromide.[15]

Experimental Protocol for a Typical Phase-Transfer Catalyzed Reaction

-

Reaction Setup: A two-phase system is prepared in a reaction vessel equipped with a stirrer. The organic phase contains the organic-soluble reactant and a suitable solvent, while the aqueous phase contains the water-soluble reactant.

-

Catalyst Addition: A catalytic amount of the QAS (typically 1-10 mol%) is added to the reaction mixture.[17]

-

Reaction Conditions: The mixture is stirred vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the reactant anion by the catalyst. The reaction is carried out at a specific temperature for a predetermined time.[18]

-

Work-up and Product Isolation: After the reaction is complete, the two phases are separated. The organic phase is washed, dried, and the solvent is removed to isolate the product. The product is then purified by techniques such as crystallization or chromatography.[18]

Drug Delivery Applications

The cationic nature and biocompatibility of certain QASs have made them attractive for applications in drug delivery systems.[19][20] They can be incorporated into nanoparticles, micelles, and other carriers to enhance drug solubility, improve cellular uptake, and provide targeted delivery.[19][21] Chitosan, a natural polymer, can be chemically modified with quaternary ammonium groups to improve its solubility and mucoadhesive properties, making it a promising carrier for various drugs.[20][21]

Synthesis and Characterization

General Synthesis of Quaternary Ammonium Salts

The most common method for synthesizing QASs is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[6][22]

General Reaction: R₃N + R'X → [R₃NR']⁺X⁻

Where R represents alkyl or aryl groups, and X is a halide.

-

Reactants: A tertiary amine and an alkyl halide are mixed, often in a solvent like acetonitrile or ethanol.[19][23]

-

Reaction Conditions: The mixture is typically heated under reflux for a specified period (e.g., 15-30 hours).[23]

-

Isolation and Purification: The resulting QAS, which may precipitate out of the solution, is collected by filtration. The crude product can be purified by recrystallization.[19]

Characterization Techniques

The structure and purity of synthesized QASs are confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.[15][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.[15][25]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[15]

Cytotoxicity Assessment

While QASs are effective antimicrobials, it is crucial to evaluate their potential toxicity to human cells, especially for applications in drug delivery and healthcare.[8]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cell lines are cultured in a suitable medium in 96-well plates.[9][26]

-

Compound Treatment: The cells are treated with various concentrations of the QAS for a specific duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).[26]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[26]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined.[9]

Electron Microscopy for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques to visualize the morphological changes in bacteria treated with QASs.

Sample Preparation for SEM and TEM

-

Bacterial Culture and Treatment: Bacteria are cultured and then treated with the QAS at a specific concentration and for a defined time.

-

Fixation: The bacterial cells are fixed, typically with glutaraldehyde, to preserve their structure.[27][28]

-

Dehydration and Drying (for SEM): The fixed cells are dehydrated through a series of ethanol concentrations and then dried using a critical point dryer.[17]

-

Sectioning (for TEM): The fixed cells are embedded in a resin, and ultrathin sections are cut using a microtome.[27]

-

Staining/Coating: For TEM, the thin sections are stained with heavy metals (e.g., uranyl acetate) to enhance contrast. For SEM, the dried samples are coated with a conductive material (e.g., gold).[17][28]

-

Imaging: The prepared samples are then visualized under the respective electron microscope.[20]

This guide provides a foundational understanding of the diverse applications of quaternary ammonium salts, supported by quantitative data and detailed experimental protocols. For further in-depth information, researchers are encouraged to consult the cited literature.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. microchemlab.com [microchemlab.com]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fzgxjckxxb.com [fzgxjckxxb.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. blog.hannainst.com [blog.hannainst.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for scanning and transmission electron microscopy of normal and damaged gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. quora.com [quora.com]

- 23. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 27. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 28. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]

An In-depth Technical Guide to Ethyltrimethylammonium Iodide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium iodide, a quaternary ammonium salt, is a versatile compound utilized in a range of chemical applications. Its utility stems from its properties as a phase-transfer catalyst and its role as a precursor in the synthesis of other organic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its safety and handling.

Core Properties of this compound Iodide

This compound iodide is a white to off-white crystalline solid.[1] The core quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 51-93-4[2] |

| Molecular Formula | C5H14IN[2] |

| Molecular Weight | 215.08 g/mol [2] |

| Canonical SMILES | CC--INVALID-LINK--(C)C.[I-] |

| InChI Key | ZPEBBUBSCOELHI-UHFFFAOYSA-M |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 245 °C (decomposes)[1] |

| Solubility in Water | 50 mg/mL[1] |

| Solubility in Organic Solvents | Soluble in polar organic solvents.[3] Specific quantitative data is not readily available; a general protocol for determination is provided below. |

| Stability | Light sensitive.[1] |

Experimental Protocols

Synthesis of this compound Iodide via Menschutkin Reaction

The synthesis of this compound iodide is a classic example of the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, trimethylamine is ethylated by ethyl iodide.

Materials:

-

Trimethylamine (solution in a suitable solvent, e.g., ethanol)

-

Ethyl iodide

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charge the flask with a solution of trimethylamine in a suitable anhydrous solvent (e.g., ethanol).

-

Cool the flask in an ice bath to control the initial exothermic reaction.

-

Slowly add ethyl iodide to the stirred trimethylamine solution via the dropping funnel. The reaction is typically performed in a 1:1 molar ratio.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle heating may be applied to drive the reaction to completion.

-

The product, this compound iodide, will precipitate out of the solution as a white solid.

-

Once the reaction is complete (as monitored by TLC or the cessation of precipitation), cool the mixture in an ice bath to maximize product precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound iodide under vacuum.

Purification:

For higher purity, the synthesized this compound iodide can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and diethyl ether.

General Protocol for Determining Solubility in Organic Solvents

As precise quantitative solubility data for this compound iodide in various organic solvents is not widely reported, the following isothermal equilibrium method can be used for its determination.

Materials:

-

This compound iodide (purified and dried)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile)

-

Screw-capped vials

-

Thermostatically controlled shaker or water bath

-

Syringe with a filter tip

-

Pre-weighed vials

Procedure:

-

Add an excess amount of this compound iodide to a screw-capped vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Once equilibrium is achieved, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Determine the mass of the transferred saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved this compound iodide can be calculated by subtracting the initial mass of the empty vial from the final mass.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound iodide is an effective phase-transfer catalyst (PTC). PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The quaternary ammonium cation forms an ion pair with the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

Experimental Workflow for a Phase-Transfer Catalyzed Nucleophilic Substitution

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using a quaternary ammonium salt like this compound iodide as a phase-transfer catalyst.

References

Ethyltrimethylammonium: A Technical Examination Beyond Surfactant Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltrimethylammonium salts, belonging to the quaternary ammonium compound family, are characterized by a positively charged nitrogen atom bonded to three methyl groups and one ethyl group.[1] While structurally related to the well-known alkyltrimethylammonium series of cationic surfactants, the short ethyl chain confers distinct properties upon this molecule. This technical guide elucidates the physicochemical characteristics of this compound halides, explains the structural basis for their limited surfactant activity, and details their established applications, particularly in organic synthesis and as antimicrobial agents. Experimental protocols for the characterization of related, longer-chain surfactants are provided for comparative purposes, alongside a discussion of the structure-property relationships that govern self-assembly in aqueous solutions.

Chemical Structure and Synthesis

This compound is a quaternary ammonium cation with the chemical formula C5H14N+.[2] It consists of a central nitrogen atom covalently bonded to three methyl groups and one ethyl group, resulting in a permanent positive charge.[2] This cation is typically paired with a halide anion, most commonly chloride (this compound chloride, ETMACl) or bromide (this compound bromide, ETMABr).[1][3]

The primary route for the synthesis of this compound halides is the Menshutkin reaction.[4] This reaction involves the quaternization of a tertiary amine, in this case, trimethylamine, with an alkyl halide, such as ethyl bromide or ethyl chloride.[4]

Reaction Scheme: (CH₃)₃N + CH₃CH₂X → [CH₃CH₂(CH₃)₃N]⁺X⁻ (where X = Cl, Br)

Alternative synthetic routes may involve transesterification followed by quaternization reactions.[1]

Surfactant Properties: A Comparative Analysis

The defining characteristic of a surfactant is its amphiphilic nature, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This dual character drives the formation of micelles in a solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The hydrophobic effect, which seeks to minimize the unfavorable interaction between the hydrophobic tails and water, is the primary driving force for this self-assembly.

For the alkyltrimethylammonium halide series, the trimethylammonium group constitutes the hydrophilic head, while the alkyl chain serves as the hydrophobic tail. A critical factor in determining surfactant efficacy is the length of this alkyl chain. A chain that is too short will not generate a sufficient hydrophobic driving force to overcome the electrostatic repulsion between the cationic head groups, thus preventing micelle formation.

This compound, with only a two-carbon ethyl group, falls into this category. Its hydrophobic character is insufficient to induce self-assembly into micelles in aqueous solution under typical conditions. Consequently, quantitative surfactant properties such as CMC, aggregation number, and Krafft point are not reported for this compound in the scientific literature, as it is not considered a conventional surfactant.

To illustrate the impact of the alkyl chain length on surfactant properties, the following table summarizes typical values for longer-chain alkyltrimethylammonium bromides.

Table 1: Surfactant Properties of Alkyltrimethylammonium Bromides (CnTAB) with Varying Alkyl Chain Lengths (n)

| Alkyl Chain Length (n) | Compound Name | Critical Micelle Concentration (CMC) (mM in water at 25°C) | Aggregation Number |

| 2 | This compound Bromide | Not applicable (does not form micelles) | Not applicable |

| 10 | Decyltrimethylammonium Bromide | ~65 | ~40-50 |

| 12 | Dodecyltrimethylammonium Bromide | ~15-20 | ~50-60 |

| 14 | Tetradecyltrimethylammonium Bromide | ~3.5-4.5 | ~60-80 |

| 16 | Cetyltrimethylammonium Bromide | ~0.9-1.0 | ~80-100 |

Note: The values presented are approximate and can vary with experimental conditions (e.g., temperature, purity, presence of salts).[1][5][6]

As the alkyl chain length increases, the hydrophobic effect becomes more pronounced, leading to a significant decrease in the CMC, indicating a greater tendency for micelle formation. The aggregation number, which is the average number of surfactant molecules in a micelle, also tends to increase with chain length.[1]

Applications of this compound Compounds

Despite its lack of significant surfactant activity, this compound and its salts have found utility in several areas of chemistry and biotechnology.

Phase-Transfer Catalysis

This compound bromide is an effective phase-transfer catalyst (PTC).[4] In biphasic systems (e.g., an aqueous and an organic layer), a PTC facilitates the migration of a reactant from one phase to another where the reaction occurs. The this compound cation, with its lipophilic ethyl and methyl groups, can be solubilized in organic phases, while its positive charge allows it to pair with an anionic reactant from the aqueous phase.[4] This ion pair then moves into the organic phase, allowing the anion to react with the organic substrate.[4] This mechanism significantly enhances reaction rates for systems with immiscible reactants.[4]

Antimicrobial Activity

As a quaternary ammonium compound, this compound chloride exhibits antimicrobial properties.[1] The cationic head group can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death.[1] This makes it effective against a range of microorganisms and suitable for inclusion in certain medical formulations and coatings.[1]

Role in Drug Delivery and Biological Systems

While not a primary drug delivery vehicle itself due to its inability to form micelles, derivatives of trimethylammonium, particularly those with longer polymer chains like poly([2-(acryloxy)ethyl] trimethylammonium chloride), are used to synthesize hydrogels and other polymeric materials for biomedical applications.[1] The cationic nature of these polymers can be leveraged for drug delivery, particularly for anionic drugs. Some studies have explored quaternary ammonium surfactants in liposomal formulations for the treatment of cancers, where they may contribute to the overall efficacy of the delivery system.[7]

Experimental Protocols for Surfactant Characterization

For the benefit of researchers working with related amphiphilic molecules, this section provides detailed methodologies for key experiments used to characterize true surfactants. It should be noted that these protocols are unlikely to yield positive results for micellization with this compound halides.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants, when added to water, preferentially adsorb at the air-water interface, thereby reducing the surface tension. Once the interface is saturated with surfactant monomers, they begin to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant with a further increase in surfactant concentration. The concentration at which this transition occurs is the CMC.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then prepared from the stock solution, covering a concentration range both well below and well above the expected CMC.

-

Instrumentation: A tensiometer (using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

For each concentration, measure the surface tension, ensuring the ring or plate is thoroughly cleaned and dried between measurements.

-

Allow each solution to equilibrate before measurement to ensure stable readings.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of micelles and a quencher (e.g., cetylpyridinium chloride) that also resides within the micelles. The fluorescence of the probe is "quenched" when it is in the same micelle as a quencher molecule. By measuring the decrease in fluorescence intensity as a function of quencher concentration, and knowing the total surfactant and quencher concentrations, the concentration of micelles, and thus the aggregation number, can be calculated.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the surfactant at a concentration significantly above its CMC.

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).

-

Prepare a stock solution of the quencher (e.g., cetylpyridinium chloride in water).

-

-

Sample Preparation:

-

A series of solutions are prepared with a fixed concentration of the surfactant and the fluorescent probe.

-

Varying amounts of the quencher stock solution are added to this series.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of each sample are recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is monitored over a range (e.g., 350-500 nm).

-

The fluorescence intensity at a specific wavelength (e.g., the peak of the pyrene emission) is recorded for each sample.

-

-

Data Analysis: The relationship between the fluorescence intensity (I) and the quencher concentration ([Q]) can be described by the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / ([S] - CMC) / Nagg where I₀ is the fluorescence intensity in the absence of the quencher, [S] is the total surfactant concentration, CMC is the critical micelle concentration, and Nagg is the aggregation number. A plot of ln(I₀/I) versus [Q] should yield a straight line, and Nagg can be calculated from the slope.

Visualizations

General Structure of an Alkyltrimethylammonium Surfactant

Caption: General structure of an alkyltrimethylammonium surfactant.

Conceptual Workflow for Surfactant Self-Assembly

Caption: Conceptual workflow of surfactant self-assembly in solution.

Conclusion

This compound salts, while members of the quaternary ammonium family, do not exhibit the classic surfactant behavior of their longer-chain homologues due to the insufficient hydrophobicity of the ethyl group. Consequently, they do not form micelles in aqueous solutions, and standard surfactant characterization parameters like CMC and aggregation number are not applicable. However, these compounds are valuable in their own right, serving as effective phase-transfer catalysts and antimicrobial agents. Understanding the structure-property relationships within the broader class of alkyltrimethylammonium compounds is crucial for researchers and drug development professionals in selecting appropriate molecules for specific applications, whether for creating self-assembling drug delivery systems with longer-chain surfactants or for leveraging the catalytic properties of short-chain quaternary ammonium salts like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentrations for alkyltrimethylammonium bromides in water from 25 to 160°C | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

In-depth Technical Guide to the Thermal Stability of Ethyltrimethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyltrimethylammonium hydroxide (ETMAH) is a quaternary ammonium hydroxide that is gaining interest in various industrial applications, including as an alternative to tetramethylammonium hydroxide (TMAH) in the semiconductor industry. A thorough understanding of its thermal stability is crucial for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal stability of ETMAH, including its decomposition mechanism, available thermal analysis data, and detailed experimental protocols for its characterization.

Thermal Decomposition Mechanism

The primary thermal decomposition pathway for this compound hydroxide is Hofmann elimination . This is a well-established reaction for quaternary ammonium hydroxides containing at least one beta-hydrogen on one of the alkyl groups.[1][2][3]

In this E2 (elimination, bimolecular) reaction, the hydroxide ion acts as a base, abstracting a proton from the beta-carbon of the ethyl group. This leads to the formation of a new carbon-carbon double bond (an alkene), the expulsion of a neutral tertiary amine, and the formation of a water molecule.[4][5]

For this compound hydroxide, the Hofmann elimination reaction proceeds as follows:

[CH₃CH₂N(CH₃)₃]⁺OH⁻ → CH₂=CH₂ + N(CH₃)₃ + H₂O

The expected decomposition products are:

-

Ethene (Ethylene)

-

Trimethylamine

-

Water

This decomposition pathway is supported by evolved gas analysis (EGA) of the closely related deuterated analog, this compound deuteroxide, which identified the corresponding Hofmann elimination products.

Quantitative Thermal Analysis Data

While specific quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound hydroxide is not widely available in peer-reviewed literature, valuable insights can be drawn from the analysis of its deuterated analog, this compound deuteroxide ([EtNMe3][OD]·xD2O).

A study conducted at Los Alamos National Laboratory investigated the thermal decomposition of this compound using TGA coupled with evolved gas analysis (EGA). The key findings from the TGA of this compound deuteroxide are summarized in the table below.

| Parameter | Value | Source |

| Initial Decomposition Temperature | 30 °C | [1] |

| Plateau Temperature Range | ~95 °C - 110 °C | [1] |

| Resumption of Rapid Decomposition | > 110 °C | [1] |

Note: This data is for the deuterated analog and should be considered as a close approximation for the thermal behavior of this compound hydroxide. The decomposition profile of the non-deuterated compound is expected to be very similar.

Experimental Protocols

To accurately assess the thermal stability of this compound hydroxide, standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) protocols should be followed. Given that ETMAH is often supplied as an aqueous solution, the experimental design must account for the evaporation of water.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which ETMAH decomposes and the associated mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

If starting with a solid hydrate, accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).

-

If using an aqueous solution, accurately dispense a small, known volume (e.g., 10-20 µL) into the crucible. The initial mass will include water.

Experimental Conditions:

-

Purge Gas: Inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is a common starting point.

-

Temperature Range: Start from ambient temperature (e.g., 25 °C) and heat to a temperature sufficiently high to ensure complete decomposition (e.g., 300-400 °C).

-

Initial Isothermal Step (for aqueous solutions): It is advisable to include an initial isothermal hold at a temperature slightly above the boiling point of water (e.g., 110-120 °C) for a sufficient time to ensure all water has evaporated before the decomposition of ETMAH begins. This will allow for a clear distinction between water loss and the decomposition of the active compound.

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

The first significant mass loss after the initial water evaporation (if applicable) corresponds to the decomposition of ETMAH.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Determine the peak decomposition temperature from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss corresponding to the decomposition of ETMAH and compare it to the theoretical mass loss based on the Hofmann elimination reaction.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of ETMAH and determine the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

For aqueous solutions, use hermetically sealed pans to prevent water evaporation during the initial heating phase. This will allow for the observation of the endotherm associated with water vaporization, followed by the thermal events of the ETMAH itself.

Experimental Conditions:

-

Purge Gas: Inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Similar to TGA, from ambient to a temperature beyond the decomposition point.

-

Reference: An empty, hermetically sealed pan.

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting, water evaporation) and exothermic peaks (e.g., decomposition).

-

Integrate the area of the exothermic peak corresponding to the decomposition of ETMAH to determine the enthalpy of decomposition (ΔHdecomp) in Joules per gram (J/g).

Visualizations

Thermal Decomposition Pathway of this compound Hydroxide

Caption: Hofmann elimination decomposition of ETMAH.

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for TGA and DSC analysis of ETMAH.

References

In-depth Technical Guide: Physicochemical Properties of Ethyltrimethylammonium

This guide provides the fundamental physicochemical properties of the ethyltrimethylammonium cation and its common salt forms, which are essential for researchers, scientists, and professionals in drug development. This compound is a quaternary ammonium cation characterized by a central nitrogen atom bonded to three methyl groups and one ethyl group.[1] This structure gives it unique properties, and it is commonly used in various chemical and biological applications.[2]

Physicochemical Data

The chemical formula and molecular weight are crucial data points for any experimental work. The following table summarizes these properties for the this compound cation and its common chloride and bromide salts.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound (cation) | C₅H₁₄N⁺ | 88.17[1] |

| This compound Chloride | C₅H₁₄ClN | 123.62[2] |

| This compound Bromide | C₅H₁₄BrN | 168.08[3] |

The International Union of Pure and Applied Chemistry (IUPAC) name for the cation is ethyl(trimethyl)azanium .[1]

Note on Experimental Protocols and Visualizations: The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. However, for the specific topic of the chemical formula and molecular weight of a compound, these requirements are not applicable. The data presented are standard reference values and do not involve experimental workflows or biological signaling pathways.

References

The Dawn of a Cationic Revolution: A Technical Guide to the Discovery and History of Ethyltrimethylammonium Salts

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of ethyltrimethylammonium salts, a class of quaternary ammonium compounds that have played a pivotal role in the development of organic chemistry and pharmacology. From their initial synthesis in the mid-19th century to their elucidation as potent biological agents, this document traces the scientific journey that established their significance. This guide details the foundational synthetic methodologies, presents key quantitative data, and illustrates the fundamental mechanisms of action that underpin their physiological effects. It is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development, offering a historical perspective that informs contemporary research.

Introduction: The Genesis of Quaternary Ammonium Salts